Product packaging for 3-Deazauridine(Cat. No.:CAS No. 23205-42-7)

3-Deazauridine

Número de catálogo: B583639
Número CAS: 23205-42-7
Peso molecular: 243.21 g/mol
Clave InChI: CBOKZNLSFMZJJA-PEBGCTIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context and Discovery of 3-Deazauridine

The initial synthesis of this compound, chemically known as 4-hydroxy-1-(β-D-ribofuranosyl)-2-pyridinone, was reported in the late 1960s. rsc.org Subsequent research in the early 1970s further detailed the preparation and biological activity of 3-deazapyrimidines and their related nucleosides, including this compound. acs.org These early studies established its function as an antineoplastic agent by demonstrating its ability to inhibit the growth of tumor cells in culture and in animal models. invivochem.comnih.gov Investigations into its mechanism revealed that it disrupts nucleic acid synthesis without being incorporated into DNA or RNA itself. aacrjournals.org Instead, it is converted within the cell to its active form, this compound triphosphate, which acts as a potent competitive inhibitor of CTP synthetase. caymanchem.comnih.govaacrjournals.org This foundational work paved the way for its use as a tool to study pyrimidine (B1678525) metabolism and to enhance the efficacy of other chemotherapeutic agents.

Positioning of this compound within the Landscape of Nucleoside Antimetabolites and Analogs

Nucleoside antimetabolites are a class of drugs that are structurally similar to natural nucleosides. Because of this similarity, they can be mistaken by cells for the natural compounds and enter into metabolic pathways. However, their altered structure prevents these pathways from completing, leading to the inhibition of DNA and RNA synthesis and, ultimately, cell death or the cessation of replication.

This compound is classified as a uridine (B1682114) and cytosine ribonucleoside analog. invivochem.commedchemexpress.comscirp.org Its key structural difference from uridine is the substitution of a carbon atom for the nitrogen atom at the 3-position of the pyrimidine ring. invivochem.com This modification is central to its mechanism of action. Inside the cell, this compound is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (deazaUTP). caymanchem.comscirp.orgontosight.ai This active metabolite then competitively inhibits the enzyme CTP synthetase, which is responsible for the conversion of uridine triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). targetmol.commedchemexpress.comcaymanchem.com

The inhibition of CTP synthetase leads to a significant depletion of the intracellular pool of CTP and, consequently, deoxycytidine triphosphate (dCTP), which is derived from CTP. nih.govscirp.org This selective reduction of (d)CTP pools is the primary metabolic effect of this compound. nih.gov By lowering the concentration of the natural competitor, this compound can enhance the incorporation of other nucleoside analogs, such as 5-azacytidine (B1684299) or decitabine (B1684300), into DNA and RNA, thereby potentiating their cytotoxic or antiviral effects. caymanchem.comscirp.org This makes it a valuable "biochemical modulator." scirp.org

Unlike some nucleoside analogs, this compound itself is not incorporated into nucleic acid chains. aacrjournals.org Its action is indirect, manipulating the cellular environment to make it more susceptible to other therapeutic agents. This positions it uniquely among nucleoside analogs, not just as a direct antimetabolite, but as a synergistic agent that can overcome drug resistance and improve therapeutic outcomes. caymanchem.comresearchgate.net

PropertyDescription
Chemical Name 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridinone caymanchem.com
Molecular Formula C₁₀H₁₃NO₆ biosynth.com
Molecular Weight 243.21 g/mol biosynth.com
Class Nucleoside Analog, Uridine Analog medchemexpress.combiosynth.com
Mechanism of Action Competitive inhibitor of CTP synthetase medchemexpress.comcaymanchem.com
Active Metabolite This compound triphosphate (deazaUTP) caymanchem.comscirp.org
Primary Effect Depletion of intracellular CTP and dCTP pools nih.govscirp.org

Significance of this compound in Biochemical and Pharmacological Investigations

The unique mechanism of action of this compound has made it a significant tool in a variety of biochemical and pharmacological investigations, primarily in oncology and virology.

In Cancer Research: this compound has been extensively studied for its ability to enhance the antileukemic effects of other chemotherapy drugs. For example, it increases the incorporation of 5-azacytidine into RNA and 5-aza-2'-deoxycytidine (Decitabine) into the DNA of leukemia cells, boosting their anticancer action. targetmol.comcaymanchem.comscirp.org This is particularly important for overcoming drug resistance. Some leukemic cells become resistant to drugs like cytarabine (B982) (ara-C) due to a deficiency in the enzyme deoxycytidine kinase. researchgate.net this compound can help circumvent this resistance by modulating nucleotide pools. caymanchem.comresearchgate.net Studies have shown that combining this compound with agents like decitabine can reduce mortality in mouse models of leukemia. caymanchem.combertin-bioreagent.com It has also been found to potentiate the cytotoxicity of thymidine (B127349) against human melanoma cells by further reducing the already depleted dCTP pools. capes.gov.braacrjournals.org

In Antiviral Research: The ability of this compound to deplete cellular CTP and dCTP pools is also valuable in antiviral research. Viruses rely on the host cell's machinery and nucleotide supply to replicate their genetic material. By reducing the availability of CTP and dCTP, this compound can enhance the antiviral activity of other nucleoside analogs that compete for incorporation into the viral genome. For instance, it has been shown to potentiate the anti-HIV activity of lamivudine (B182088) (3TC) and zalcitabine (B1682364) (ddC) by increasing the incorporation of their triphosphates into viral DNA. scirp.org More recently, it has been proposed as a potential enhancer for the antiviral activity of molnupiravir (B613847) against SARS-CoV-2. scirp.orgscirp.org The rationale is that by lowering the competing CTP levels, more of the active form of molnupiravir would be incorporated into the viral RNA, leading to an "error catastrophe" and inhibition of viral replication. scirp.org It has also been investigated, alone and in combination with other agents, for activity against other RNA viruses like the Japanese encephalitis virus. asm.org

As a Biochemical Probe: Beyond its therapeutic potential, this compound serves as a specific inhibitor to probe the intricacies of pyrimidine nucleotide metabolism. kuleuven.be By selectively depleting CTP pools, researchers can study the downstream effects on various cellular processes, including DNA and RNA synthesis and the regulation of the enzymes involved. nih.govbiosynth.com The study of derivatives, such as 3-fluoro-3-deazauridine, has revealed how small molecular changes can shift the inhibitory target from CTP synthetase to other enzymes like orotidylate decarboxylase, providing deeper insights into enzyme structure and function. researchgate.netnih.gov

Research AreaKey Findings with this compoundCooperating Agent(s)
Leukemia Enhanced incorporation of the agent into DNA/RNA, overcoming drug resistance. caymanchem.comscirp.org5-Azacytidine, Decitabine (5-aza-2'-deoxycytidine) caymanchem.comscirp.org
Melanoma Potentiated cytotoxicity by further depleting dCTP pools. capes.gov.braacrjournals.orgThymidine capes.gov.braacrjournals.org
HIV Potentiated antiviral activity by increasing incorporation of agents into viral DNA. scirp.orgLamivudine (3TC), Zalcitabine (ddC) scirp.org
SARS-CoV-2 Proposed to enhance antiviral activity by increasing incorporation of the agent into viral RNA. scirp.orgscirp.orgMolnupiravir scirp.orgscirp.org
Herpes Simplex Virus-1 (HSV-1) C3-arylated derivatives showed potent anti-HSV-1 activity. researchgate.netnih.govN/A (as derivatives)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO6 B583639 3-Deazauridine CAS No. 23205-42-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKZNLSFMZJJA-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945889
Record name 3-Deazauridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23205-42-7
Record name 3-Deazauridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23205-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deazauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazauridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DEAZAURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of 3 Deazauridine Action

Intracellular Activation and Phosphorylation of 3-Deazauridine

This compound, in its initial state, is a prodrug that must undergo metabolic activation to become pharmacologically active. researchgate.netkuleuven.benih.gov This activation process involves a series of phosphorylation steps, converting it into its mono-, di-, and triphosphate forms. scirp.orgresearchgate.net

Role of Uridine-Cytidine Kinase in this compound Monophosphorylation

The first and rate-limiting step in the activation of this compound is its conversion to this compound monophosphate (3-DUMP). scirp.orgresearchgate.netnih.gov This reaction is catalyzed by the enzyme uridine-cytidine kinase (UCK). scirp.orgresearchgate.netwikigenes.org There are two isoforms of this enzyme, UCK1 and UCK2, with UCK2 being the more abundantly expressed form in certain cancer cell lines like neuroblastoma. nih.gov The efficiency of this initial phosphorylation is a critical determinant of the subsequent cytotoxic effects of the compound. nih.gov Interestingly, the natural feedback inhibitor of uridine-cytidine kinase is cytidine (B196190) triphosphate (CTP). nih.govwikigenes.org Pre-treatment of cells with this compound can lead to a reduction in intracellular CTP levels, which in turn reduces the feedback inhibition on UCK and can enhance the phosphorylation of other nucleoside analogs. nih.gov

Subsequent Phosphorylation by Cellular Kinases to Di- and Triphosphate Forms

Following its initial monophosphorylation, 3-DUMP is further phosphorylated by other cellular kinases to its diphosphate (B83284) (3-DUDP) and ultimately its triphosphate (3-DUTP) forms. scirp.orgresearchgate.net The fully activated form, this compound 5'-triphosphate (also referred to as 3-deazaUTP), is the primary effector molecule responsible for the compound's biological activity. scirp.orgnih.govcaymanchem.combertin-bioreagent.com

Primary Biochemical Targets of this compound Triphosphate

The active metabolite, this compound triphosphate, exerts its effects by targeting a key enzyme in the pyrimidine (B1678525) biosynthesis pathway.

Competitive Inhibition of CTP Synthetase

The principal mechanism of action of this compound triphosphate is the competitive inhibition of the enzyme CTP synthetase. kuleuven.becaymanchem.combertin-bioreagent.commedchemexpress.com This enzyme is responsible for the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP), an essential building block for RNA synthesis and a precursor for deoxycytidine triphosphate (dCTP) required for DNA synthesis. caymanchem.com By mimicking the natural substrate UTP, this compound triphosphate binds to CTP synthetase, blocking its catalytic activity.

The inhibition of CTP synthetase by this compound triphosphate leads to a significant and dose-dependent reduction in the intracellular pools of both CTP and dCTP. nih.govresearchgate.netnih.gov In studies with L1210 leukemia cells, treatment with this compound resulted in a marked decrease in CTP and dCTP levels. nih.gov For instance, treating mice bearing L1210/ara-C leukemia with 100 mg/kg of this compound led to a greater than 90% reduction in the CTP and dCTP pools in the leukemic cells within 1-3 hours. nih.gov This depletion of essential pyrimidine nucleotides is a direct consequence of the enzymatic blockade. Conversely, the block in the conversion of UTP to CTP can lead to an increase in the intracellular UTP pool. nih.gov

Table 1: Effect of this compound on Intracellular Nucleotide Pools in L1210 Leukemia Cells

NucleotideChange after this compound TreatmentReference
CTPMarkedly Decreased nih.govnih.gov
dCTPMarkedly Decreased nih.govnih.gov
UTPIncreased nih.gov
Impact on CTP and dCTP Intracellular Pool Sizes

Modulation of Other Pyrimidine Nucleotide Biosynthesis Enzymes

While this compound's primary target is CTP synthetase, structural modifications to the molecule can shift its inhibitory activity to other enzymes within the pyrimidine nucleotide biosynthesis pathway. nih.gov The introduction of a fluorine atom, for instance, creates a derivative with a distinct mechanism of action. nih.govresearchgate.net

The introduction of a fluorine atom at the C3 position of this compound (creating 3-fluoro-3-deazauridine, or 3F-3DUrd) fundamentally alters its antimetabolic target. nih.govresearchgate.net Unlike its parent compound, which requires conversion to a triphosphate to inhibit CTP synthetase, the fluorinated derivative 3F-3DUrd exerts its effect as a 5'-monophosphate. nih.govkuleuven.be This monophosphate form does not effectively inhibit CTP synthetase; instead, it targets and inhibits the orotidylate decarboxylase (ODC) activity of the UMP synthase enzyme complex. nih.govresearchgate.netkuleuven.be

ODC is a crucial enzyme that catalyzes an early step in the de novo pyrimidine nucleotide biosynthesis pathway, specifically the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine monophosphate (UMP). kuleuven.be The inhibitory action of 3F-3DUrd monophosphate against ODC was confirmed in studies using crude cell extracts from CEM tumor cells, where it prevented the conversion of radiolabeled orotic acid to UMP. kuleuven.be This shift in target from a late-stage enzyme (CTP synthetase) to an early-stage one (ODC) has profound implications for the cellular nucleotide pools. researchgate.netnih.gov

The inhibition of orotidylate decarboxylase (ODC) by fluorinated analogs like 3F-3DUrd blocks the de novo synthesis of UMP at an early stage. kuleuven.beresearchgate.net This blockade has a cascading effect, leading to a significant and concomitant depletion of the intracellular pools of both uridine triphosphate (UTP) and cytidine triphosphate (CTP), as UTP is the direct precursor for CTP synthesis. nih.govresearchgate.netnih.gov

This dual depletion is a key differentiator from the action of the parent compound, this compound, which selectively depletes CTP pools. nih.govnih.gov Studies on CEM tumor cell lines exposed to 3F-3DUrd demonstrated this effect clearly, showing a marked decrease in both UTP and CTP levels. This outcome is not characteristic of a CTP synthetase inhibitor but is expected from an inhibitor of an earlier step in the pathway, such as ODC. nih.gov

Table 1: Effect of 3F-3DUrd on Intracellular Nucleotide Pools in CEM Cells
CompoundPrimary TargetEffect on UTP PoolEffect on CTP PoolActive Form
This compoundCTP SynthetaseNo significant direct depletionSignificant depletionTriphosphate
3F-3DUrd (Fluorinated Analog)Orotidylate Decarboxylase (ODC)Significant depletionSignificant depletionMonophosphate
Inhibition of Orotidylate Decarboxylase by Fluorinated Derivatives (e.g., 3F-3DUrd)

Broader Cellular and Molecular Consequences of this compound Activity

The primary biochemical lesion caused by this compound—the inhibition of CTP synthetase and subsequent depletion of CTP—triggers significant downstream consequences, most notably the disruption of nucleic acid synthesis. nih.gov

This compound interferes with the synthesis of DNA. nih.govnih.gov After its uptake and intracellular phosphorylation, this compound strongly inhibits the formation of CTP, which in turn leads to decreased intracellular pools of deoxycytidine triphosphate (dCTP). nih.gov The active phosphorylated form of the compound, this compound 5'-triphosphate, inhibits CTP synthetase, reducing the CTP and dCTP levels required for DNA replication. researchgate.net This depletion of the dCTP pool is considered a primary metabolic effect that hinders the process of DNA synthesis. nih.gov Some research indicates that by reducing endogenous CTP pools, this compound can enhance the incorporation of other cytidine analog drugs into DNA, thereby inhibiting DNA synthesis. pnas.org

The synthesis of RNA is also significantly inhibited by this compound. nih.govnih.gov CTP is a fundamental building block required for the transcription of RNA. By competitively inhibiting CTP synthetase, this compound's active triphosphate form (3-deazaUTP) effectively blocks the de novo production of CTP. medchemexpress.com This leads to a marked reduction in the intracellular CTP concentration, which directly curtails RNA synthesis by limiting the availability of one of its essential precursors. nih.gov Studies have shown that treatment with this compound inhibits the incorporation of labeled uridine and cytidine into RNA in tumor cells. nih.gov

Despite its potent effects on the synthesis of DNA and RNA, a notable characteristic of this compound is its lack of a direct inhibitory effect on protein synthesis. nih.govresearchgate.net Research conducted on tumor cells in culture has demonstrated that while the compound effectively halts nucleic acid production, the synthesis of proteins remains unaffected. nih.gov This specificity suggests that the cellular machinery for translation is not a primary target of the compound's action.

Antineoplastic Research Applications of 3 Deazauridine

Preclinical Efficacy in Various Cancer Models

3-Deazauridine has demonstrated notable preclinical efficacy in various cancer models, particularly in leukemias and colorectal adenocarcinomas. Its primary mechanism of action involves the inhibition of CTP synthetase, an enzyme crucial for the synthesis of cytidine (B196190) triphosphate (CTP), thereby disrupting DNA and RNA synthesis in cancer cells. caymanchem.combiosynth.com

Inhibition of Leukemic Cell Proliferation

This compound has shown significant activity in inhibiting the proliferation of various leukemic cell lines.

Studies in L1210 Leukemia Cells

Research on L1210 leukemia cells has revealed the multifaceted antineoplastic effects of this compound. It inhibits the growth of L1210 cells at a concentration of 6 µM. caymanchem.comnetascientific.com Moreover, this compound has demonstrated effectiveness against L1210 cells resistant to cytarabine (B982) (L1210/AraC). nih.govresearchgate.net In fact, it was found to be more effective against the L1210/AraC resistant line than the parent sensitive line. nih.govresearchgate.net This is significant because resistance to cytarabine, a standard chemotherapy agent, can be a major clinical challenge.

The combination of this compound with other agents has also been explored. When combined with 5-aza-2'-deoxycytidine (decitabine), this compound demonstrated a synergistic effect in inhibiting the in vitro growth of L1210 cells. nih.gov This combination also led to increased survival time in mice with L1210 leukemia. nih.gov The synergistic action is attributed to the ability of this compound to stimulate the incorporation of decitabine (B1684300) into the DNA of L1210 cells. nih.gov

Furthermore, this compound has been shown to enhance the antileukemic action of 5-aza-2'-deoxycytidine, even in the presence of drug-resistant L1210 cells deficient in deoxycytidine kinase (DCK). targetmol.comresearchgate.net In some cases, this compound alone was able to cure mice with L1210/ARA-C leukemia. targetmol.com Studies have also investigated its interaction with methotrexate (B535133), where it was found that L1210 cells resistant to another compound, diazan, showed cross-resistance to methotrexate but their sensitivity to this compound remained unchanged. nih.gov

Table 1: Effects of this compound on L1210 Leukemia Cells

Finding Cell Line(s) Key Outcome Reference(s)
Inhibition of cell growthL1210Inhibited at 6 µM concentration. caymanchem.comnetascientific.com
Efficacy in resistant cellsL1210/AraCMore effective against resistant line than parent line. nih.govresearchgate.net
Synergism with DecitabineL1210Enhanced inhibition of cell growth and increased survival in mice. nih.gov
Overcoming Drug ResistanceL1210, L1210/ARA-CEnhanced action of decitabine in DCK-deficient cells. targetmol.comresearchgate.net
Interaction with MethotrexateL1210/D1No change in sensitivity in diazan-resistant cells with cross-resistance to methotrexate. nih.gov
Studies in Human Leukemic Myeloblasts

In human leukemic myeloblasts, this compound has been shown to modulate the metabolism of other anticancer agents. Pretreatment with this compound led to biochemical alterations that enhanced the cytotoxicity of 5-azacytidine (B1684299). nih.gov Specifically, it increased the intracellular accumulation of 5-azacytidine triphosphate, the active form of the drug. nih.gov This enhancement of metabolic activation suggests a potential for combination therapies in acute myeloid leukemia.

Studies in HL-60 Myeloid and MOLT-3 Lymphoid Leukemia Cells

In HL-60 myeloid and MOLT-3 lymphoid leukemia cells, this compound enhances the incorporation of decitabine into DNA when used at a concentration of 20 µM. caymanchem.comnetascientific.comglpbio.comszabo-scandic.com This action potentiates the antileukemic effects of decitabine. Furthermore, in HL-60 cells, this compound has been shown to inhibit the activity of this compound synthetase and can trigger dose-dependent apoptosis. biosynth.comnih.gov Depending on the dose and in combination with other agents like retinoic acid, it can either induce apoptosis or promote differentiation of the leukemia cells. nih.gov

Activity against Colorectal Adenocarcinoma Cells

This compound has demonstrated significant cytotoxicity against colorectal adenocarcinoma cells. biosynth.com However, a phase II clinical study in patients with advanced colorectal adenocarcinoma who had been previously treated showed poor activity. nih.gov

Effects on KRAS-mutated Colorectal Cancer Cells

Mutations in the KRAS gene are found in approximately 40-45% of colorectal cancers and contribute to resistance to certain therapies. colorectalcancer.orgmdpi.comsmw.ch A derivative of this compound, 3-deaza-cytarabine, has shown promise in selectively inhibiting the growth of colorectal cancer spheroids with mutated KRAS (HKe3-mtKRAS). nih.gov This compound was found to be the most effective inhibitor of HKe3-mtKRAS spheroids while having minimal toxic effects on cells with wild-type KRAS. nih.gov The growth suppression by 3-deaza-cytarabine was stronger than that of cytarabine in 2D cultures. nih.gov

Impact on MYC-Overexpressing Cancer Cells

The MYC gene family, which includes C-MYC, N-MYC, and L-MYC, is a significant driver of human cancers, with its deregulation being a frequent event in tumorigenesis. nih.gov Targeting MYC is a promising, yet challenging, therapeutic strategy due to its nature as a transcription factor lacking a conventional drug-binding pocket. nih.gov Research has explored indirect methods to inhibit MYC function, including targeting cellular processes that MYC-overexpressing cells are particularly dependent on. nih.govnih.gov One such area of investigation involves exploiting the heightened state of "oncogene-induced replication stress" present in these cancer cells. ucl.ac.uk

Cancer cells, particularly those with oncogenic drivers like overexpressed MYC, are in a state of constant cell cycling, which generates high levels of replication stress. ucl.ac.ukthno.org DNA replication stress refers to the slowing or stalling of the replication fork during DNA synthesis. ucl.ac.uknih.gov This can be caused by various factors, including the depletion of nucleotide pools or the presence of DNA lesions that obstruct the replication machinery. nih.govmdpi.comnih.gov If not properly managed by the cell's DNA damage response (DDR), this stress can lead to DNA double-strand breaks and cell death. mdpi.com

The therapeutic compound this compound disrupts DNA synthesis, leading to cytotoxic effects in cancer cells. researchgate.net In the context of MYC-overexpressing cells, which are already experiencing high levels of replication stress, the addition of an agent like this compound can push this stress beyond a tolerable threshold. ucl.ac.uk While MYC deregulation drives cells prematurely into the S phase, it also provides mechanisms for these cells to tolerate high levels of replication stress. ucl.ac.uk By exacerbating this stress, this compound can induce an S-phase cell cycle arrest, a key cellular response to allow for DNA repair. mdpi.com However, if the damage is too extensive, it can lead to apoptosis. mdpi.com This approach represents a synthetic lethal strategy, where the combination of MYC overexpression and treatment with a replication stress-inducing agent is selectively lethal to cancer cells. nih.gov

Synergistic Antineoplastic Strategies with this compound

This compound has been investigated in combination with other antineoplastic agents to enhance their efficacy and overcome drug resistance. researchgate.net

The combination of this compound with the nucleoside analogs 5-azacytidine and its deoxy derivative, decitabine, has shown synergistic antineoplastic effects. researchgate.netdntb.gov.ua Both 5-azacytidine and decitabine are inhibitors of DNA methylation, an epigenetic modification that can silence tumor suppressor genes. nih.gov

This compound enhances the antileukemic action of decitabine by increasing its incorporation into the DNA of human leukemic cells. researchgate.nettargetmol.com It achieves this by inhibiting CTP synthetase, which leads to a reduction in the intracellular pools of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP). researchgate.netnih.gov This reduction in the natural nucleotides decreases competition for the incorporation of the analog triphosphates into DNA. researchgate.net Specifically, pretreatment with this compound has been shown to increase the incorporation of 5-azacytidine into RNA by 85%. nih.gov This enhanced incorporation is a key mechanism for the synergistic cytotoxicity observed with these drug combinations. nih.govscirp.org

Pretreatment of murine leukemia cells with this compound leads to a significant alteration in the metabolism of 5-azacytidine. nih.gov This includes a twofold increase in the total intracellular accumulation of 5-azacytidine and a threefold increase in its incorporation into the acid-precipitable fraction of the cells. nih.gov A key biochemical change is an 80% reduction in the intracellular CTP levels. nih.gov Since CTP is a natural feedback inhibitor of uridine-cytidine kinase, the enzyme responsible for the initial phosphorylation of 5-azacytidine, its reduction leads to increased activity of this kinase. nih.gov Consequently, the intracellular levels of 5-azacytidine triphosphate, the active metabolite, were observed to double in cells pretreated with this compound. nih.gov These metabolic modulations contribute to the enhanced cytotoxic effect of the drug sequence. nih.gov

Table 1: Impact of this compound Pretreatment on 5-Azacytidine Metabolism in L5178Y Murine Leukemia Cells

ParameterControlWith this compound PretreatmentFold Change
Total Intracellular 5-Azacytidine AccumulationBaselineIncreased2-fold nih.gov
5-Azacytidine Incorporation into Acid Precipitable FractionBaselineIncreased3-fold nih.gov
5-Azacytidine Incorporation into RNABaselineIncreased1.85-fold (85% increase) nih.gov
Intracellular Cytidine Triphosphate (CTP) LevelsBaselineDecreased0.2-fold (80% reduction) nih.gov
Intracellular 5-Azacytidine Triphosphate Levels28.8 pmol/10^6 cells56.4 pmol/10^6 cells~2-fold nih.gov

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov this compound has shown potential in strategies to overcome resistance to certain nucleoside analogs. researchgate.netnih.gov

Resistance to deoxycytidine analogs like decitabine can arise from a deficiency in the enzyme deoxycytidine kinase (DCK), which is required for their activation. researchgate.netnih.gov Cancer cells that are DCK-deficient are notably more sensitive to the cytotoxic effects of this compound. researchgate.netnih.gov This is because these cells rely heavily on CTP synthetase for the production of CTP and dCTP needed for DNA synthesis. researchgate.net By inhibiting CTP synthetase, this compound can induce "dCTP starvation" in these resistant cells. researchgate.net

In preclinical models, the sequential administration of decitabine followed by this compound demonstrated a potent antileukemic effect in mice bearing a mixed population of sensitive and DCK-deficient (resistant) leukemia cells. nih.gov This combination was able to overcome the resistance to decitabine and lead to a significant increase in lifespan and even cures in some mice. nih.gov This suggests that this compound can be an effective agent in combination chemotherapy to target and eliminate drug-resistant cancer cell populations. researchgate.netnih.gov

Overcoming Drug Resistance Mechanisms in Cancer

Targeting Deoxycytidine Kinase (DCK) Deficiency-Mediated Resistance

Deoxycytidine kinase (DCK) is a crucial enzyme for the activation of several nucleoside analog prodrugs used in cancer therapy, such as 5-aza-2'-deoxycytidine (decitabine). A significant mechanism of drug resistance in tumors is the deficiency or mutation of DCK, which prevents the conversion of these prodrugs into their active cytotoxic forms. pnas.orgwikigenes.org Research has identified this compound as a promising agent to overcome this form of resistance. pnas.org

Leukemic cells that lack functional DCK have demonstrated a heightened sensitivity to the cytotoxic effects of this compound. pnas.orgresearchgate.net The primary mechanism of action for this compound is the inhibition of CTP synthetase, which leads to the depletion of intracellular pools of cytidine triphosphate (CTP) and, consequently, deoxycytidine triphosphate (dCTP). pnas.orgnih.govnih.gov While normal cells can compensate for this by utilizing the salvage pathway to phosphorylate deoxycytidine from the extracellular environment via DCK, cancer cells with deficient DCK activity are unable to do so. google.com This inability to maintain dCTP levels results in a state of "dCTP starvation," which ultimately blocks DNA replication and leads to cell death. google.comtandfonline.com

This unique mechanism makes this compound particularly effective against DCK-deficient tumors. In preclinical studies, this compound alone has been shown to be curative in some mice with leukemia models characterized by DCK-deficient, drug-resistant cells. pnas.orgbiorxiv.org

Furthermore, this compound has been investigated in combination therapies to enhance the efficacy of DCK-dependent drugs. When used with 5-aza-2'-deoxycytidine, this compound demonstrates a synergistic antineoplastic effect. pnas.orgjci.org By reducing the intracellular dCTP pool, this compound diminishes the competition for the incorporation of the active form of 5-aza-2'-deoxycytidine into the DNA, thereby increasing its cytotoxic potential. pnas.orgnih.gov In vitro studies on human leukemic cells have confirmed that this compound enhances the incorporation of 5-aza-2'-deoxycytidine into DNA. pnas.orgbiorxiv.org A preclinical study using a mouse model with a mix of sensitive and DCK-deficient leukemic cells showed that while neither drug was curative alone, the combination of this compound and decitabine resulted in a 70% cure rate. pnas.org

Table 1: Effect of this compound on DCK-Deficient and Resistant Cells

Cell Line/Model Drug(s) Key Finding Reference(s)
L1210/ARA-C (DCK-deficient) This compound Significantly more effective against the resistant line than the parent sensitive line. nih.gov
Human leukemic cells This compound + 5-AZA-CdR Enhanced in vitro antineoplastic action of 5-AZA-CdR by increasing its incorporation into DNA. pnas.orgbiorxiv.org
Mice with L1210 leukemia (with DCK-deficient subpopulation) This compound + 5-AZA-CdR The combination cured some mice, even with drug-resistant cells present. pnas.orgbiorxiv.org
L1210/ara-C (resistant to cytarabine) This compound + Azacitidine Sequential combination produced a significant increase in lifespan in mice bearing these tumors. nih.gov
Addressing CTP Synthetase Mutations in Resistance

While this compound effectively targets CTP synthetase (CTPS), resistance to the drug itself can emerge through genetic alterations in the CTPS enzyme. nih.govresearchgate.net CTPS is subject to feedback inhibition by its product, CTP. nih.govrutgers.edu Mutations in the CTPS gene can lead to an enzyme that is less sensitive to this feedback inhibition, resulting in elevated intracellular CTP levels. researchgate.netumich.edu

Research has shown that certain mutations in CTPS can confer resistance to this compound and other pyrimidine (B1678525) antimetabolite inhibitors. nih.govresearchgate.net These resistance mutations often map to a pocket in the enzyme that is adjacent to, but distinct from, the UTP binding site, affecting the allosteric regulation of the enzyme by CTP. nih.gov Consequently, cancer cells with these mutations can maintain high CTP pools even in the presence of the inhibitor, overcoming the drug's primary mechanism of action. pnas.org

Studies on Chinese hamster ovary cells have identified mutants with altered CTP synthetase that are resistant to this compound. umich.edu These mutant cells exhibited expanded CTP and dCTP pools. umich.edu Similarly, in Bacillus subtilis, a mutant resistant to 3-deazauracil (a related compound) was found to have a CTP synthetase that was significantly less sensitive to feedback inhibition by CTP. tandfonline.com

It is important to note the existence of two human isoforms of CTP synthetase, CTPS1 and CTPS2. nih.govnih.gov Studies on HEK and Jurkat cells have indicated that cells deficient in CTPS1 are more sensitive to the growth-inhibitory effects of this compound compared to cells deficient in CTPS2, suggesting that CTPS1 may have a higher resistance to inhibition by the drug. nih.govresearchgate.net This differential sensitivity highlights the complexity of targeting CTP synthetase and the potential for isoform-specific resistance mechanisms.

Table 2: CTP Synthetase Alterations and Resistance to this compound

Organism/Cell Type Alteration Consequence Reference(s)
Escherichia coli Mutations that abolish CTP binding Resistance to pyrimidine antimetabolites, increased kcat/Km. nih.gov
Chinese hamster V79 cells Mutated CTPS Resistance to this compound, expanded CTP and dCTP pools. umich.edu
Bacillus subtilis 3-deazauracil-resistant mutant CTP synthetase less sensitive to feedback inhibition by CTP. tandfonline.com
Human HEK and Jurkat cells CTPS1 deficiency Increased sensitivity to this compound compared to CTPS2 deficient cells. nih.govresearchgate.net

Co-targeting with ATR Inhibitors in MYC-driven Tumors

The MYC oncogene is a critical driver in a variety of human cancers, and its overexpression often leads to an anabolic state characterized by increased ribosome biogenesis and a high demand for nucleotides to support rapid proliferation. nih.govaacrjournals.org This heightened metabolic activity can create vulnerabilities that can be exploited therapeutically. Recent research has identified a synthetic lethal interaction between the inhibition of CTP synthetase by this compound and the inhibition of the DNA damage response kinase, Ataxia Telangiectasia and Rad3-related (ATR). nih.govaacrjournals.org

In MYC-overexpressing cancer cells, treatment with this compound (also referred to as DAU) leads to a depletion of the CTP pool, which is the rate-limiting nucleotide for nucleic acid synthesis. nih.govbiorxiv.org This pyrimidine starvation, in the context of ongoing MYC-driven ribosome synthesis, creates an anabolic imbalance that induces significant replication stress. nih.gov This stress is characterized by the activation of the ATR-CHK1 signaling pathway. nih.govbiorxiv.org

The induction of replication stress by this compound primes the cancer cells for synthetic lethality when combined with an ATR inhibitor. By blocking the ATR-mediated response to this stress, the combination of this compound and an ATR inhibitor leads to catastrophic DNA damage and subsequent cell death, specifically in cells with high MYC expression. nih.govaacrjournals.org This co-targeting strategy has shown promise in selectively eliminating MYC-driven tumor cells while sparing normal cells. nih.govaacrjournals.org

Synthetic Lethality in Preclinical Models

The synthetic lethal relationship between this compound and ATR inhibitors has been validated in several preclinical models of MYC-driven cancers. nih.govbiorxiv.org In vitro studies using MYC-amplified Group 3 medulloblastoma (G3 MB) cell lines demonstrated that while this compound alone caused a dose-dependent decrease in cell proliferation and a cell cycle arrest in S-phase, it was primarily cytostatic. biorxiv.orgbiorxiv.org However, the combination of this compound with an ATR inhibitor (such as BAY-1895344) resulted in a synergistic cytotoxic effect, leading to significant apoptosis in these cancer cells. nih.govaacrjournals.org

This synergistic effect was also observed in other MYC-overexpressing cell lines, including colon cancer cells (HCT116 and RKO). nih.gov The combined treatment led to a dramatic increase in markers of DNA damage and apoptosis in cells with high MYC levels, an effect that was not seen in cells with normal MYC expression. nih.gov

The efficacy of this combination has also been demonstrated in vivo. In mouse xenograft models of MYC-driven tumors, the combined administration of this compound and an ATR inhibitor resulted in a significant reduction in tumor growth compared to either agent used alone. nih.govaacrjournals.org These preclinical findings provide a strong rationale for the clinical investigation of this combination therapy as a novel strategy for treating aggressive, MYC-driven malignancies. biorxiv.org

Table 3: Preclinical Findings for this compound and ATR Inhibitor Co-targeting

Cancer Model Inhibitors Used Key Finding Reference(s)
MYC-amplified Group 3 Medulloblastoma (in vitro) This compound (DAU) + CHK1 inhibitor Blockade of CHK1 kinase activity increases sensitivity to CTPS1 inhibition. biorxiv.org
MYC-overexpressing colon cancer cells (HCT116, RKO) This compound (DAU) + ATR inhibitor (BAY-1895344) Combination is synthetically lethal, promoting cell death in vitro. nih.govaacrjournals.org
MYC-driven tumor xenografts (in vivo) This compound (DAU) + ATR inhibitor Combined treatment significantly decreased tumor growth. nih.govaacrjournals.org
Group 3 Medulloblastoma (in vitro) This compound (DAU) Caused dose-dependent decrease in cell proliferation and S-phase blockade. biorxiv.org

Antiviral Research Applications of 3 Deazauridine

Broad-Spectrum Antiviral Activity in Preclinical Settings

3-Deazauridine, a synthetic analog of the nucleoside uridine (B1682114), has demonstrated a notable range of antiviral activity in various preclinical, in vitro settings. nih.govnih.gov Investigated primarily as a potential antitumor agent, its ability to inhibit the replication of several ribonucleic acid (RNA) viruses in cell cultures has been a significant area of research. nih.govnih.gov The compound's mechanism is thought to involve the inhibition of CTP synthetase, an enzyme crucial for nucleotide metabolism, thereby disrupting the synthesis of viral RNA. scirp.orgscirp.org This broad-spectrum potential is highlighted by its activity against viruses from multiple families, including Picornaviridae, Orthomyxoviridae, and Flaviviridae. nih.govscbt.comnih.gov

Research comparing this compound to its derivative, 3-Nitro-3-deazauridine, and the established antiviral drug ribavirin (B1680618) has provided insights into its relative potency against different viruses. nih.gov These studies often use the Antiviral Index (AI), a ratio of the maximum tolerated dose to the minimum inhibitory concentration, to quantify and compare efficacy. nih.gov

Activity against RNA Viruses

This compound's antiviral properties are particularly pronounced against a variety of RNA viruses. nih.govnih.gov Laboratory studies have consistently shown that the compound can inhibit the cytopathogenic effects—the structural changes in host cells caused by viral invasion—induced by these viruses in mammalian cell cultures. nih.govnih.gov

In preclinical evaluations, this compound was found to inhibit the virus-induced cytopathogenic effects in cells infected with Rhinovirus types 1A and 13. nih.govnih.gov Rhinoviruses are members of the Picornaviridae family. A comparative study involving this compound (3DU) and its nitro-derivative (3N-3DU) against a rhinovirus showed that while 3DU had a very low Antiviral Index (AI < 0.1), its derivative was significantly more active. nih.gov

Similar to its activity against rhinoviruses, this compound has been shown to inhibit the cytopathogenic effects caused by Coxsackievirus type A21 (CVA21), another member of the Picornaviridae family. nih.govnih.gov CVA21 itself is being explored as a potential oncolytic agent due to its ability to target and lyse cancer cells. nih.gov

This compound has demonstrated inhibitory activity against the PR-8 strain of the influenza A virus, which belongs to the Orthomyxoviridae family. nih.govnih.gov In studies using Madin-Darby canine kidney (MDCK) cell cultures, treatment with this compound significantly reduced the extracellular yield of progeny influenza virus 12 to 24 hours after infection. nih.govnih.gov It was noted that the compound does not appear to have a direct virucidal effect on the influenza virion itself, suggesting its action is intracellular. nih.govnih.gov

Table 1: Comparative Antiviral Activity of this compound (3DU) in Preclinical Studies Data extracted from a comparative study evaluating 3DU, its derivative 3N-3DU, and Ribavirin.

Virus TargetThis compound (3DU) Antiviral Index (AI)
Parainfluenza Virus (PIV)< 0.1
Rhinovirus (RV)< 0.1
Poliovirus, type 1 (PoV)< 0.1
Punta Toro Virus (PTV)< 0.1
Source: Antiviral and cytotoxicity evaluation of 3-nitro-3-deazauridine. nih.gov

This compound is recognized as an antimetabolite with antiviral properties against the Flaviviridae family of viruses. scbt.com This family includes significant human pathogens such as Dengue virus and West Nile virus, for which effective therapies are still largely needed. uab.edu Research efforts in this area focus on identifying small molecule inhibitors that can show broad-spectrum activity against multiple flaviviruses. uab.edu

While direct monotherapy data is limited in the provided context, the role of this compound has been highlighted in combination studies for Dengue virus (DENV), a member of the Flaviviridae family. asm.org The strategy of combination therapy is a key area of interest for developing DENV treatments. asm.orghksmp.com Research has explored combining different classes of inhibitors, such as nucleoside analogs and nucleoside synthesis inhibitors. asm.org A study investigating the potentiation of anti-HIV activity by combining zalcitabine (B1682364) and lamivudine (B182088) with this compound suggests its potential as a biochemical modulator. scirp.org By inhibiting CTP synthetase, this compound can reduce the intracellular pool of CTP, which may enhance the incorporation of other nucleoside analog drugs into the viral RNA, thereby increasing their antiviral efficacy. scirp.orgscirp.org This mechanism suggests a potential application for this compound in combination therapies against DENV to enhance the activity of other antiviral agents. scirp.orgasm.org

Table 2: Research Findings on this compound's Antiviral Effects

VirusVirus FamilyObserved Effect in Preclinical StudiesCitation
Rhinovirus Types 1A & 13PicornaviridaeInhibition of virus-induced cytopathogenic effects in cell culture. nih.govnih.gov
Coxsackievirus Type A21PicornaviridaeInhibition of virus-induced cytopathogenic effects in cell culture. nih.govnih.gov
PR-8 Influenza VirusOrthomyxoviridaeSignificant reduction in the yield of progeny virus in cell culture. nih.govnih.gov
Flaviviridae (General)FlaviviridaeClassified as an antimetabolite antiviral for this family. scbt.com
Dengue Virus (DENV)FlaviviridaeInvestigated for use in combination therapies to enhance other antivirals. scirp.orgasm.org
Flaviviridae (General)

Activity against HIV-1

Research has demonstrated that this compound potentiates the anti-HIV-1 activity of certain cytosine-based nucleoside analogues. nih.govtandfonline.comtandfonline.com Specifically, low concentrations of 3-DU have been shown to strongly enhance the antiviral effects of the 5'-triphosphates of lamivudine (3TC) and dideoxycytidine (ddC). nih.govtandfonline.com This potentiation is directly linked to a decrease in the intracellular pool size of deoxycytidine triphosphate (dCTP), which is a precursor derived from CTP. scirp.orgnih.gov By reducing the levels of the natural competitor, dCTP, 3-DU facilitates the increased incorporation of the analogue triphosphates into the viral DNA by HIV-1 reverse transcriptase, thereby inhibiting viral replication. scirp.orgtandfonline.com

Synergistic Antiviral Strategies with this compound

A key area of investigation for this compound is its use in combination therapies to enhance the effectiveness of other antiviral drugs. scirp.orgscirp.org This synergistic approach has shown promise in combatting various viruses, including HIV-1 and SARS-CoV-2. scirp.orgnih.gov

Potentiation of Cytosine Nucleoside Analogues

The primary mechanism behind this compound's synergistic activity lies in its ability to modulate the metabolism of cytosine nucleoside analogues. scirp.orgscirp.org By inhibiting CTP synthetase, 3-DU reduces the intracellular CTP pools, which in turn leads to a reduction in dCTP levels. scirp.org This creates a more favorable environment for the phosphorylation and incorporation of cytosine-based antiviral drugs into the viral genome.

Studies have proposed that this compound could enhance the antiviral activity of Molnupiravir (B613847) (NHC), a drug used to treat COVID-19. scirp.orgscirp.org Molnupiravir is metabolized in the body to its active form, NHC-triphosphate (NHC-TP), which competes with CTP for incorporation into the viral RNA of SARS-CoV-2 by the viral RNA-dependent RNA polymerase. scirp.orgmdpi.com By reducing the intracellular concentration of CTP, this compound is predicted to increase the incorporation of NHC-TP into the viral RNA, leading to a non-functional viral genome and enhanced antiviral potency. scirp.orgscirp.org This hypothesis is supported by preclinical data and suggests a potential for a novel combination therapy for COVID-19. scirp.org

As previously mentioned, this compound has been shown to significantly potentiate the anti-HIV-1 activity of Lamivudine (3TC) and Dideoxycytidine (ddC). nih.govtandfonline.comtandfonline.com Research has confirmed that low levels of 3-DU lead to a marked enhancement of the antiviral effects of these cytidine-based analogues. tandfonline.comtandfonline.com This potentiation is directly attributed to the 3-DU-induced decrease in the dCTP pool size, without affecting the cellular pools of dATP, dGTP, or dTTP. nih.govtandfonline.com

The following table summarizes the effect of this compound on the anti-HIV-1 activity of Lamivudine and Dideoxycytidine:

Antiviral AgentEffect of this compound CombinationMechanism of Potentiation
Lamivudine (3TC)Strong potentiation of anti-HIV-1 activityDecrease in dCTP pool size
Dideoxycytidine (ddC)Strong potentiation of anti-HIV-1 activityDecrease in dCTP pool size
Enhancement of Molnupiravir (NHC) Antiviral Activity against SARS-CoV-2

Mechanism of Synergism in Antiviral Contexts

The synergistic effect of this compound in antiviral therapies is rooted in its targeted disruption of pyrimidine (B1678525) nucleotide metabolism. scirp.orgresearchgate.net This biochemical modulation creates an advantage for nucleoside analogue drugs to exert their inhibitory effects on viral replication.

The core mechanism of this compound's synergistic action is the inhibition of CTP synthetase, the enzyme responsible for the de novo synthesis of CTP. scirp.orgscirp.org This inhibition leads to a significant reduction in the intracellular pool of CTP. scirp.org For RNA viruses like SARS-CoV-2, this lowered CTP level reduces the competition for the active triphosphate form of nucleoside analogues, such as Molnupiravir (NHC-TP), at the site of the viral RNA-dependent RNA polymerase. scirp.org Consequently, a greater number of analogue molecules are incorporated into the elongating viral RNA chain, leading to mutagenesis and the production of non-functional viruses. scirp.orgmdpi.com This enhanced incorporation directly translates to a more potent antiviral effect. scirp.org

Structural Activity Relationship Sar and Derivative Research

Impact of Structural Modifications on Antimetabolic Activity

Structural modifications to the 3-Deazauridine molecule have a profound impact on its antimetabolic activity. The parent compound, this compound (3DUrd), functions as an antimetabolite prodrug. researchgate.netnih.govnih.gov Intracellularly, it is converted to its triphosphate form, which then inhibits the enzyme CTP synthetase, leading to a selective depletion of intracellular CTP pools. researchgate.netnih.govnih.gov Research has explored how altering the core structure can change this mechanism of action. For instance, the synthesis and biological evaluation of various 3-deazapyrimidines and their corresponding nucleosides have been a focus of developing new therapeutic agents. uaeu.ac.aeacs.org

Fluorination at C3 and Shift of Target Enzyme

A significant finding in the SAR of this compound is the effect of fluorination at the C3 position. researchgate.netnih.gov The introduction of a fluorine atom to create 3-Fluoro-3-deazauridine (3F-3DUrd) results in a remarkable shift in its antimetabolic target. researchgate.netnih.govkuleuven.be Unlike the parent compound, 3F-3DUrd's mechanism of action is not primarily through the inhibition of CTP synthetase. researchgate.netnih.gov Instead, its monophosphate form (3F-3DUMP) inhibits the orotidylate decarboxylase (ODC) activity of the UMP synthase enzyme complex. researchgate.netnih.govresearchgate.net This enzyme is involved in an earlier step of the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. researchgate.netnih.govnih.gov

The consequence of this target shift is a concurrent depletion of both intracellular UTP and CTP pools, a broader impact than that of this compound alone. researchgate.netnih.govkuleuven.be This change is attributed to the fluorine atom altering the compound's electronic properties, specifically decreasing the pKa, which affects its ionization state and compromises its further conversion from a monophosphate to a triphosphate derivative. researchgate.netnih.govnih.gov The cytostatic activity of 3F-3DUrd was found to be 2- to 10-fold higher than that of K-oxonate, another ODC inhibitor. kuleuven.beresearchgate.net

CompoundPrimary Target EnzymeEffect on Nucleotide Pools
This compound (3DUrd) CTP SynthetaseSelective depletion of CTP researchgate.netnih.govnih.gov
3-Fluoro-3-deazauridine (3F-3DUrd) Orotidylate Decarboxylase (ODC)Concomitant depletion of UTP and CTP researchgate.netnih.govkuleuven.be

Exploration of 3'-beta-C-Ethynyl-3-deazauridine as a Purine (B94841) Nucleoside Analog

Further derivative research has led to the exploration of compounds like 3'-beta-C-Ethynyl-3-deazauridine. medchemexpress.commedchemexpress.commedchemexpress.eu This molecule is classified as a purine nucleoside analog. medchemexpress.commedchemexpress.com Purine nucleoside analogs are a class of compounds known for their broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com 3'-beta-C-Ethynyl-3-deazauridine contains an alkyne group, making it suitable for use in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). medchemexpress.com

Consideration of Other 3-Deazapyrimidine and Related Nucleosides

The therapeutic potential of 3-deazapyrimidine nucleosides extends beyond the aforementioned examples, with research into various analogs showing promise as antitumor and antiviral agents. uaeu.ac.aenih.gov The replacement of the N(3) atom with a carbon atom is a defining feature of this class of nucleoside antibiotics. nih.gov

Studies have involved the synthesis and biological evaluation of 3-deazacytidine (B1204519) and this compound derivatives with substitutions at various positions. tandfonline.comtandfonline.comnih.gov For example, analogs with substitutions at the C3 position, such as 3-chloro, 3-bromo, and 3-nitro derivatives of this compound, have been synthesized and evaluated. nih.gov Additionally, C3-arylated-3-deazauridine derivatives have been identified as a novel family of potential antiherpetic agents, with some showing activity comparable to acyclovir (B1169) against HSV-1. nih.govresearchgate.net

Research has also focused on substitutions at the 5 and 6 positions of the 3-deazapyrimidine ring system. tandfonline.com The introduction of fluorine and trifluoromethyl groups into the pyridinone ring (a 3-deazapyrimidine core) has been shown to enhance biological activity. uaeu.ac.ae These findings underscore the broad potential of 3-deazapyrimidine nucleosides in medicinal chemistry.

Derivative ClassModificationReported Biological Activity
C3-Substituted Analogs Chloro, Bromo, Nitro groups at C3Antitumor and antiviral (Rhinovirus) activity nih.gov
C3-Arylated Derivatives Aryl groups at C3Potent anti-HSV-1 activity nih.govresearchgate.net
5- and 6-Substituted Analogs Various substituents at C5 and C6Investigated for antiviral activity tandfonline.comtandfonline.com
Fluorinated Pyridinone Analogs Fluorine and trifluoromethyl groups on the baseEnhanced biological activity uaeu.ac.ae

Preclinical Research Methodologies and Models

In vitro Cell Culture Systems

Leukemic Cell Lines (e.g., L1210, HL-60, MOLT-3)

The pyrimidine (B1678525) analog 3-deazauridine has been a subject of extensive preclinical investigation, particularly in the context of hematological malignancies. In vitro studies utilizing various leukemic cell lines have been instrumental in elucidating its mechanisms of action and potential therapeutic applications.

L1210 (Murine Leukemia): The L1210 cell line has been a workhorse in the preclinical evaluation of this compound. Research has shown that this compound inhibits the growth of L1210 cells in culture. researchgate.net This inhibition is thought to be primarily due to the inhibition of CTP synthetase by this compound's triphosphate metabolite, which ultimately disrupts nucleic acid synthesis. researchgate.net Interestingly, L1210 cells resistant to cytarabine (B982) (L1210/ARA-C) have demonstrated greater sensitivity to the inhibitory effects of this compound compared to the parent L1210 line. nih.gov In these resistant cells, the cytotoxic effects of this compound could not be reversed by deoxycytidine, unlike in the sensitive parental cells. nih.gov

Studies have also explored the synergistic potential of this compound with other chemotherapeutic agents. For instance, pretreatment with this compound has been shown to enhance the metabolism of azacitidine in L1210 cells, leading to a reduction in CTP and dCTP pools and an increase in UTP levels. uiowa.edu This modulation of nucleotide pools correlates with an increased incorporation of azacitidine into RNA. uiowa.edu Similarly, the sequential administration of 5-aza-2'-deoxycytidine followed by this compound has demonstrated a potent antileukemic effect against a mixed population of L1210 and L1210/ARA-C cells. nih.govresearchgate.net This combination has been shown to increase the incorporation of 5-aza-2'-deoxycytidine into the DNA of human leukemic cells. researchgate.net

HL-60 (Human Promyelocytic Leukemia): The HL-60 cell line has also been utilized to study the effects of this compound, often in combination with other agents. While direct studies on this compound alone in HL-60 cells are less detailed in the provided context, related compounds and combination therapies have been investigated. For example, the adenosine (B11128) analogue 3-deazaadenosine (B1664127) has been shown to induce differentiation in HL-60 cells. nih.gov In combination studies, cyclopentenyl cytosine (CPEC), which also leads to CTP depletion, has been shown to enhance the effects of agents like 5-aza-2'-deoxycytidine and gemcitabine (B846) in HL-60 cells. universiteitleiden.nl

MOLT-3 (Human T-cell Leukemia): The MOLT-3 T-lymphoblastic cell line has been used to demonstrate the synergistic effects of this compound with other nucleoside analogs. For example, preincubation with cyclopentenyl cytosine (CPEC), which has a similar mechanism of CTP depletion, followed by cytarabine treatment, resulted in a 41% increase in the incorporation of cytarabine into DNA in MOLT-3 cells. universiteitleiden.nl This highlights the potential of CTP synthetase inhibitors to enhance the efficacy of other chemotherapeutic agents.

Cell LineKey Findings with this compoundReference
L1210Inhibits cell growth; greater sensitivity in cytarabine-resistant (L1210/ARA-C) sublines. researchgate.netnih.gov
L1210Enhances the metabolism and RNA incorporation of azacitidine. uiowa.edu
L1210Sequential administration with 5-aza-2'-deoxycytidine shows potent antileukemic effects. nih.govresearchgate.net
HL-60Used in combination studies with agents that have similar mechanisms (e.g., CPEC) to enhance the effects of other chemotherapeutics. universiteitleiden.nl
MOLT-3Pre-treatment with CPEC (similar mechanism to this compound) increased cytarabine incorporation into DNA. universiteitleiden.nl

Human Leukemic Myeloblasts

Preclinical research has extended from established cell lines to primary cells from patients, specifically human leukemic myeloblasts. In vitro studies have demonstrated that this compound can modulate the metabolism of other antileukemic agents in these patient-derived cells. nih.govnih.gov

One key finding is that pretreatment with this compound leads to a significant reduction in intracellular cytidine (B196190) triphosphate (CTP) levels. nih.gov This reduction in CTP, a natural inhibitor of uridine-cytidine kinase, facilitates the phosphorylation of other nucleoside analogs like 5-azacytidine (B1684299). nih.gov Consequently, a two-fold increase in the total intracellular accumulation of 5-azacytidine and a subsequent increase in the levels of its active form, 5-azacytidine triphosphate, were observed in human leukemic myeloblasts treated with this compound. nih.gov This biochemical modulation results in a synergistic cell-killing effect when the two drugs are used in sequence. nih.gov

Furthermore, this compound has been shown to enhance the anabolism of 1-beta-D-arabinofuranosylcytosine (ara-C) in nonleukemic lymphocytes in vitro, although this effect was not observed in all cell types studied. nih.gov These findings in primary human leukemic cells corroborate the data from cell line studies and underscore the potential of this compound as a biochemical modulator to enhance the efficacy of other chemotherapeutic agents. researchgate.netnih.gov

Mammalian Cell Culture for Antiviral Testing

Beyond its anticancer properties, this compound has demonstrated antiviral activity in various mammalian cell culture systems. nih.govnih.gov This activity is particularly noted against a range of RNA viruses. nih.govnih.gov

In these in vitro models, this compound has been shown to inhibit the cytopathogenic effects induced by several viruses, including rhinovirus types 1A and 13, coxsackievirus type A21, and PR-8 influenza virus. nih.gov However, it did not show inhibitory effects against poliovirus type 2 or echovirus type 12. nih.gov The mechanism of this antiviral action is not fully elucidated but it does not appear to be a direct virucidal effect on the virus itself. nih.gov For instance, in Madin-Darby canine kidney cells infected with influenza virus, this compound significantly reduced the titer of progeny virus. nih.gov

Combination studies have also been explored in the context of viral infections. The combination of this compound with 2-deoxy-D-glucose has shown a synergistic inhibition of Japanese B encephalitis virus production in BHK-21 cell cultures at non-cytotoxic concentrations. asm.org This suggests a potential for combination therapies in treating viral diseases. The antiviral activity of this compound is thought to be related to its ability to inhibit CTP synthetase, an enzyme that may be utilized by host cells and targeted by antiviral agents. universiteitleiden.nl

Colorectal Cancer Cell Lines

The investigation of this compound's activity has also included colorectal cancer (CRC) cell lines. While specific data on this compound's direct effects on a wide range of CRC cell lines is not extensively detailed in the provided sources, the general understanding of its mechanism of action is applicable. CRC is a heterogeneous disease, and various cell lines are used to model its different aspects. d-nb.infofrontiersin.orgaging-us.comsigmaaldrich.com The reliance of cancer cells on nucleotide synthesis makes CTP synthetase a viable target.

One study used a phenoxy-N-phenylaniline derivative to interfere with MYC/MAX dimerization, which in turn inhibited MYC in colorectal cancer cell lines. frontiersin.org This is relevant as MYC overexpression can drive the demand for nucleotide synthesis.

MYC-Overexpressing Cancer Cell Lines

The MYC oncogene is a critical driver of many human cancers, promoting cell proliferation and anabolic processes, which includes a heightened demand for nucleotides. nih.govnih.gov This has led to the hypothesis that MYC-overexpressing cancers may be particularly vulnerable to inhibitors of nucleotide synthesis like this compound.

In a study using ARPE-19 cells engineered to overexpress MYC, it was found that these cells were selectively inhibited by this compound. nih.gov Furthermore, the combination of this compound with an ATR inhibitor induced synthetic lethality in these MYC-overexpressing cells. nih.gov This suggests that targeting CTP synthesis is a promising strategy for cancers driven by MYC. MYC is known to be deregulated in up to 70% of human cancers, often through gene amplification or translocation. frontiersin.org The anti-proliferative effects of a MYC inhibitor, MYCi975, were found to be greater in triple-negative breast cancer cell lines, a cancer type often associated with MYC dysregulation. d-nb.info

In vivo Animal Models

The preclinical evaluation of this compound has been substantiated through studies in various in vivo animal models, which are crucial for assessing the therapeutic potential and biological effects of a compound in a whole-organism context.

In murine models bearing L1210 leukemia, this compound has demonstrated therapeutic efficacy. nih.govuiowa.edu When administered to mice with L1210 tumors, this compound caused a dose- and time-dependent reduction in CTP and dCTP pools within the leukemic cells. uiowa.edu This biochemical modulation was more pronounced in a cytarabine-resistant L1210 subline (L1210/ara-C). uiowa.edu

Combination therapy studies in these models have been particularly insightful. The sequential administration of 5-aza-2'-deoxycytidine followed by this compound resulted in a significant increase in the lifespan of mice bearing a mixed population of L1210 and L1210/ARA-C cells, with a notable number of long-term survivors. nih.govresearchgate.net This potent in vivo antileukemic effect highlights the ability of this compound to overcome drug resistance. nih.govresearchgate.net Similarly, the combination of azacitidine administered after this compound led to a substantial increase in the lifespan of mice with L1210/ara-C tumors. uiowa.edu

Beyond murine models, Drosophila melanogaster has been utilized as a large-scale in vivo screening platform for anti-cancer drug discovery. biologists.com In a Ras-driven cancer model in Drosophila, exposure to this compound was shown to rescue tumor formation, supporting the hypothesis that CTP synthase is a key target for inhibiting tumor growth. biologists.com

The use of patient-derived xenografts (PDXs) is another important in vivo modeling technique, although specific studies using PDXs with this compound were not detailed in the provided search results. PDX models are considered valuable for predicting treatment responses in a personalized medicine approach for diseases like colorectal cancer. d-nb.info

Animal ModelCancer TypeKey Findings with this compoundReference
MiceL1210 LeukemiaReduces CTP and dCTP pools in leukemic cells. uiowa.edu
MiceL1210 and L1210/ARA-C LeukemiaSequential therapy with 5-aza-2'-deoxycytidine significantly increases lifespan and long-term survival. nih.govresearchgate.net
MiceL1210/ara-C LeukemiaCombination with azacitidine significantly increases lifespan. uiowa.edu
Drosophila melanogasterRas-driven tumorsRescued tumor formation, indicating CTP synthase as a key target. biologists.com

Mouse Models of Leukemia (e.g., L1210 leukemia mouse model)

The L1210 leukemia mouse model has been a foundational tool in the preclinical evaluation of this compound. In this model, mice are inoculated with L1210 leukemia cells, a line of lymphocytic leukemia, to study the efficacy of potential chemotherapeutic agents. Research has consistently shown that this compound inhibits the growth of L1210 leukemia cells. caymanchem.com When administered to mice bearing L1210 leukemia, this compound dose-dependently reduces mortality. caymanchem.com

The antileukemic effect of this compound in these models is closely linked to its mechanism of action. Treatment of L1210 cells with this compound leads to a significant reduction in the intracellular pools of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP). researchgate.net This depletion of essential precursors for nucleic acid synthesis is a key factor in the compound's ability to inhibit cancer cell proliferation.

Furthermore, the L1210 model has been instrumental in studying the synergistic effects of this compound with other anticancer agents. For instance, when combined with 5-aza-2'-deoxycytidine (decitabine), this compound has been shown to enhance its antileukemic action. researchgate.nettargetmol.com This combination has demonstrated the ability to cure a significant percentage of mice with L1210 leukemia, including those with drug-resistant cell subpopulations. researchgate.nettargetmol.com The underlying mechanism for this synergy is the increased incorporation of the accompanying agent into the DNA of leukemic cells, a process facilitated by the this compound-induced reduction in dCTP pools. researchgate.net

Table 1: Effects of this compound in L1210 Leukemia Mouse Models

Finding Observation Reference(s)
Antitumor Activity Inhibits the growth of L1210 leukemia cells. caymanchem.com
Survival Dose-dependently reduces mortality in mice with L1210 leukemia. caymanchem.com
Combination Therapy In combination with decitabine (B1684300), reduces mortality in L1210 leukemia mouse models. caymanchem.com

| Drug Resistance | Effective against L1210 leukemia cells resistant to other agents, such as those deficient in deoxycytidine kinase. | researchgate.nettargetmol.com |

Mouse Models for MYC-driven Tumors

The MYC family of proto-oncogenes are critical drivers in a wide range of human cancers. aacrjournals.org Consequently, mouse models with MYC-driven tumors are vital for developing and testing new therapeutic strategies. nih.govmdpi.com While specific studies focusing solely on this compound in MYC-driven mouse models are not extensively detailed in the provided search results, the compound's mechanism of action suggests its relevance in this context.

MYC-driven cancers are characterized by high rates of cellular proliferation and a corresponding demand for nucleotide synthesis. firstwordpharma.com This creates a dependency that can be exploited by inhibitors of nucleotide metabolism. Research has indicated that interfering with CTP synthetase 1 (CTPS1), the primary target of this compound's active metabolite, can induce DNA replication stress in MYC-driven cancers. aacrjournals.org

A study exploring synthetic lethal approaches for MYC-driven cancers found that the combination of a CTPS inhibitor, such as this compound, and an ATR inhibitor led to impaired growth of MYC-overexpressing xenograft tumors in vivo. aacrjournals.org This suggests that by creating a state of nucleotide deprivation, this compound can render these aggressive tumors more susceptible to other targeted therapies. aacrjournals.org The use of genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) with high MYC expression are crucial for further preclinical validation of such combination strategies. nih.govfirstwordpharma.com

General Preclinical Study Design Considerations (Good Laboratory Practices)

Preclinical research for compounds like this compound must adhere to a stringent set of guidelines to ensure the quality, integrity, and reliability of the data generated. kcasbio.com These guidelines are known as Good Laboratory Practices (GLP). The U.S. Food and Drug Administration (FDA) mandates that preclinical laboratory studies intended to support regulatory applications be conducted in accordance with GLP regulations. fda.gov

GLP principles provide a framework for the proper conduct of studies, encompassing various aspects of the research process. ufsc.br This includes having clearly defined experimental designs and protocols, and ensuring that all experimental and environmental variables are controlled and documented. ufsc.br Key components of GLP include:

Personnel: Ensuring that staff are qualified and properly trained for their roles. fda.govufsc.br

Facilities and Equipment: Utilizing adequate facilities and properly maintained and calibrated equipment. fda.govufsc.br

Standard Operating Procedures (SOPs): Implementing detailed, written instructions for all routine laboratory processes to minimize variability and prevent errors. fda.govmaterials.zone

Study Conduct and Reporting: Maintaining meticulous records of all study activities and reporting results accurately and completely. fda.govufsc.br

Quality Assurance: Establishing an independent quality assurance unit to monitor and audit studies to ensure compliance with GLP principles. fda.gov

Adherence to GLP is crucial for the successful translation of preclinical findings into clinical development, as it provides regulatory agencies with the confidence that the data submitted is reliable and has been generated under controlled and well-documented conditions. kcasbio.comircad.fr

Biochemical Assays for Mechanism of Action Studies

Measurement of Nucleotide Pool Sizes (e.g., CTP, dCTP, UTP)

A cornerstone of understanding the mechanism of this compound is the analysis of its effects on intracellular nucleotide pools. Biochemical assays to measure the concentrations of key pyrimidine nucleotides are therefore essential. The primary effect of this compound, following its intracellular phosphorylation to this compound-5'-triphosphate (deazaUTP), is the competitive inhibition of CTP synthetase. caymanchem.com

This inhibition leads to a measurable and significant decrease in the intracellular pools of CTP. nih.gov In various cancer cell lines, including L1210 leukemia cells, treatment with this compound results in a time- and dose-dependent reduction in both CTP and dCTP levels. researchgate.net Conversely, this enzymatic blockage can lead to an accumulation of the substrate for CTP synthetase, resulting in an increase in the UTP pool. researchgate.netresearchgate.net

High-pressure liquid chromatography (HPLC) is a rapid and sensitive method employed for the detection and quantification of these nucleotide triphosphates in cell extracts. nih.gov This technique allows for the simultaneous measurement of CTP and the active metabolite deazaUTP, providing a clear picture of the drug's metabolic activation and its direct impact on the target pathway. nih.gov

Table 2: Impact of this compound on Nucleotide Pools in Cancer Cells

Nucleotide Effect of this compound Treatment Reference(s)
CTP Markedly decreased researchgate.netnih.gov
dCTP Markedly decreased researchgate.net

| UTP | Increased | researchgate.netresearchgate.net |

Enzyme Activity Assays (e.g., CTP Synthetase, Orotidylate Decarboxylase)

To directly confirm the molecular target of this compound, enzyme activity assays are employed. These assays measure the catalytic activity of specific enzymes in the presence and absence of the inhibitor. For this compound, the key enzyme of interest is CTP synthetase, which catalyzes the conversion of UTP to CTP. umich.edu

In vitro studies using purified CTP synthetase from various sources have demonstrated that the triphosphorylated form of this compound, deazaUTP, acts as a competitive inhibitor of the enzyme with respect to UTP. umich.edu These assays are crucial for determining the inhibitory constant (Ki) and confirming the competitive nature of the inhibition.

Interestingly, chemical modification of this compound can shift its enzymatic target. The introduction of a fluorine atom at the C3 position of this compound results in a compound that, after intracellular phosphorylation to its monophosphate form, no longer primarily inhibits CTP synthetase. Instead, its inhibitory activity is shifted to orotidylate decarboxylase (ODC), an earlier enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.netkuleuven.becatalysis.blog This highlights the utility of enzyme activity assays in characterizing the precise molecular mechanisms of drug action and the effects of structural modifications.

Nucleoside Incorporation into DNA and RNA

The downstream functional consequence of altering nucleotide pools is the impact on nucleic acid synthesis. Assays that measure the incorporation of radiolabeled nucleosides into DNA and RNA are used to evaluate this effect.

Studies have shown that this compound inhibits the incorporation of uridine (B1682114) and cytidine into RNA, which is consistent with its mechanism of depleting the CTP pool. A reduction in available CTP directly limits the substrates available for RNA polymerase.

Conversely, this compound has been shown to stimulate the incorporation of deoxycytidine into DNA in some contexts. More significantly, the reduction in the dCTP pool by this compound leads to less competition for other deoxycytidine analogs at the level of DNA polymerase. This results in an enhanced incorporation of these analogs, such as 5-aza-2'-deoxycytidine and decitabine, into DNA. caymanchem.comresearchgate.netscirp.org This enhanced incorporation is a key mechanism behind the synergistic antineoplastic effects observed when this compound is used in combination with these agents. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
This compound-5'-triphosphate
5-aza-2'-deoxycytidine
5-fluorouridine
6-Azauridine
CTP (cytidine triphosphate)
Cytarabine
Cytidine
dCTP (deoxycytidine triphosphate)
Decitabine
Deoxycytidine
Gemcitabine
Orotidylate
Pyrazofurin
Uridine

Future Research Directions for 3 Deazauridine

Further Exploration of Combination Therapies in Oncology and Virology

The therapeutic potential of 3-deazauridine is significantly amplified when used in combination with other agents, a strategy that continues to be a major focus of future research. By inhibiting CTP synthetase, this compound reduces the intracellular pool of CTP and subsequently dCTP. scirp.orgscirp.org This mechanism can synergistically enhance the efficacy of other nucleoside analogs that compete with CTP or dCTP for incorporation into RNA or DNA.

In oncology, combination strategies have shown considerable promise. For instance, this compound potentiates the cytotoxicity of thymidine (B127349) in human melanoma cells by further reducing the dCTP pool, which is already depleted by high concentrations of thymidine. capes.gov.braacrjournals.org This results in a greater perturbation of pyrimidine (B1678525) deoxyribonucleoside triphosphate pools and synergistic cell killing. capes.gov.braacrjournals.org Similarly, pretreatment with this compound enhances the antileukemic action of 5-azacytidine (B1684299) by increasing its incorporation into RNA. nih.gov This is achieved by reducing the levels of CTP, which is a feedback inhibitor of the enzyme responsible for activating 5-azacytidine. nih.gov The combination of this compound with 5-aza-2'-deoxycytidine (decitabine) has also been shown to be effective, particularly in overcoming drug resistance in leukemia cells deficient in deoxycytidine kinase (DCK). researchgate.net Furthermore, combining this compound with all-trans retinoic acid (RA) has been observed to enhance granulocytic differentiation in myeloid leukemia cells, suggesting a role in differentiation therapy. nih.gov Recent studies in MYC-amplified Group 3 medulloblastoma have shown that inhibiting CTP synthetase with this compound synergizes with the inhibition of replication stress signaling. biorxiv.org

In the realm of virology, the same principle of nucleotide pool modulation applies. This compound has been shown to potentiate the anti-HIV-1 activity of cytidine (B196190) analogs like lamivudine (B182088) (3TC) and dideoxycytosine by decreasing the competing dCTP pools. nih.govnih.gov This enhancement of antiviral activity is a promising avenue for developing more potent HIV therapies. asm.org More recently, there has been speculation about the potential for this compound to enhance the antiviral activity of molnupiravir (B613847) against SARS-CoV-2. scirp.orgscirp.org The hypothesis is that by reducing intracellular CTP levels, this compound would increase the incorporation of molnupiravir's active metabolite into the viral RNA, thereby boosting its antiviral effect. scirp.orgscirp.org Preclinical investigations are warranted to validate this combination. scirp.org

The table below summarizes key combination therapy studies involving this compound.

Combination AgentDisease/ModelKey FindingReference
ThymidineHuman Melanoma CellsPotentiated cytotoxicity through synergistic reduction of dCTP pools. capes.gov.braacrjournals.org
5-azacytidineL5178Y Murine Leukemia, Human MyeloblastsIncreased intracellular accumulation and RNA incorporation of 5-azacytidine, leading to synergistic cell killing. nih.gov
5-aza-2'-deoxycytidine (Decitabine)Human Leukemic Cells, L1210 Leukemia MiceEnhanced antileukemic action and overcame drug resistance due to deoxycytidine kinase deficiency. researchgate.net
All-trans retinoic acid (RA)HL-60 Myeloid Leukemia CellsEnhanced RA-mediated granulocytic differentiation. nih.gov
ATR-CHK1 inhibitorsMYC-amplified Group 3 MedulloblastomaSynergistic decrease in cell proliferation and tumor growth. biorxiv.org
Lamivudine (3TC), DideoxycytosineHIV-1Potentiated anti-HIV-1 activity by reducing dCTP pools. nih.govnih.govasm.org
MolnupiravirCOVID-19 (proposed)Potential to enhance antiviral activity by increasing incorporation of the active metabolite into viral RNA. scirp.orgscirp.org

Development of Novel this compound Analogs with Enhanced Specificity or Efficacy

The development of novel analogs of this compound represents a critical avenue for future research, aiming to improve its therapeutic index by enhancing target specificity and efficacy. nih.govontosight.ai Modifications to the basic this compound structure can lead to compounds with altered biological activities and potentially fewer off-target effects.

One area of exploration involves substitutions at the C3 position of the pyridinone ring. For example, the introduction of a fluorine atom at this position (3F-3DUrd) surprisingly shifts the drug's primary metabolic target. researchgate.netnih.gov Instead of its triphosphate inhibiting CTP synthetase, the monophosphate of 3F-3DUrd inhibits orotidylate decarboxylase (ODC), an earlier enzyme in the pyrimidine biosynthesis pathway. researchgate.netnih.govkuleuven.becatalysis.blog This results in the depletion of both UTP and CTP pools, a different mechanism of action compared to the parent compound. researchgate.netnih.gov Further research into such modifications could yield analogs with tailored effects on nucleotide metabolism.

Another strategy involves creating C3-arylated derivatives. A series of these analogs were synthesized and found to possess potent anti-herpes simplex virus-1 (HSV-1) activity, with some showing efficacy comparable to the standard antiviral drug acyclovir (B1169). nih.govresearchgate.net This highlights the potential of this compound analogs in antiviral therapy beyond their traditional applications.

Other synthetic efforts have focused on creating various substituted this compound and 3-deazacytidine (B1204519) derivatives. nih.gov For instance, 3-chloro, 3-bromo, and 3-nitro analogs have been synthesized, with the 3-nitro derivative of this compound showing significant activity against rhinovirus. nih.gov Similarly, a 3-fluoro analog of 3-deazacytidine displayed good activity against P388 leukemia in mice. nih.gov However, not all modifications have been successful; new 5- and 6-substituted 3-deazapyrimidine ribonucleosides showed no antiviral activity against HSV-1 and rhinovirus. tandfonline.com

The table below details some of the synthesized this compound analogs and their reported activities.

Analog TypeKey ModificationPrimary Biological ActivityReference
3-Fluoro-3-deazauridine (3F-3DUrd)Fluorine at C3 positionInhibition of orotidylate decarboxylase (ODC) researchgate.netnih.govkuleuven.be
C3-Arylated derivativesAryl groups at C3 positionPotent anti-HSV-1 activity nih.govresearchgate.net
3-Nitro-3-deazauridineNitro group at C3 positionSignificant activity against rhinovirus type 34 nih.gov
3-Fluoro-3-deazacytidineFluorine at C3 position (cytidine analog)Good activity against P388 leukemia in mice nih.gov

These examples underscore the importance of continued synthetic chemistry efforts to generate and screen novel this compound analogs. tandfonline.com Future work will likely focus on structure-activity relationship (SAR) studies to rationally design compounds with improved pharmacological properties, such as increased potency, better target selectivity, and favorable pharmacokinetic profiles.

Investigation of this compound's Role in Modulating Epigenetic Mechanisms (Indirectly via nucleotide pools)

Future research is poised to delve deeper into the indirect influence of this compound on epigenetic mechanisms, primarily through its perturbation of nucleotide pools. While not a direct epigenetic drug, its ability to inhibit CTP synthetase and consequently alter the availability of pyrimidine nucleotides can have downstream effects on processes like DNA methylation. researchgate.net

The connection lies in the interplay between nucleotide metabolism and the enzymes that mediate epigenetic modifications. For example, the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine) requires phosphorylation to become active and incorporated into DNA. By reducing the intracellular pool of dCTP, this compound can enhance the incorporation of decitabine's active form into DNA, thereby potentiating its demethylating and cytotoxic effects. researchgate.net This suggests that this compound could be used to modulate the activity of epigenetic drugs, a concept that warrants further clinical investigation. researchgate.net

The rationale for this indirect epigenetic modulation is based on biochemical competition. A lower concentration of the natural nucleotide (dCTP) reduces its ability to compete with the analog (the active form of decitabine) for incorporation into the DNA strand by DNA polymerases. This enhanced incorporation leads to more potent inhibition of DNA methyltransferases, which become trapped on the analog-containing DNA, leading to their degradation and a global reduction in DNA methylation.

This approach could be particularly relevant for overcoming resistance to hypomethylating agents like decitabine (B1684300), which can develop through mutations in the activating enzyme deoxycytidine kinase (DCK). researchgate.net Cells that are deficient in DCK have been shown to be particularly sensitive to this compound. researchgate.netmdpi.com Therefore, combining this compound with decitabine could be a strategy to eliminate drug-resistant cancer cells. researchgate.net

Future research in this area should focus on:

Quantifying the impact on DNA methylation: Detailed studies are needed to measure the changes in global and gene-specific DNA methylation when this compound is combined with hypomethylating agents.

Identifying synergistic gene expression changes: Transcriptomic analyses can reveal the downstream consequences of this combination therapy on gene networks involved in cancer progression.

Exploring effects on other epigenetic marks: While the focus has been on DNA methylation, it is conceivable that altering nucleotide pools could indirectly affect histone modifications as well, an area that remains largely unexplored.

Advanced Preclinical Modeling for Efficacy and Mechanism Validation

To better predict the clinical success of this compound, particularly in combination therapies, future research must employ advanced preclinical models that more accurately recapitulate human disease. scirp.org Standard two-dimensional cell cultures and conventional xenografts have limitations in predicting clinical outcomes. nih.govnih.gov

A significant step forward is the use of patient-derived xenograft (PDX) models . windows.net In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, allowing the tumor to grow in a more physiologically relevant in vivo environment. nih.govnih.govmdpi.com These models have been shown to retain the principal genetic and histological characteristics of the original patient tumor and are more predictive of clinical responses to anticancer agents. nih.govmdpi.com Utilizing PDX models to test this compound-based combinations would provide a high-fidelity platform to evaluate efficacy, identify potential biomarkers of response, and investigate mechanisms of resistance in a setting that mirrors the heterogeneity of human cancers. nih.govmdpi.com

In addition to PDX models, organoid technology offers another powerful tool. Tumor organoids are three-dimensional cultures derived from patient tumors that can self-organize and exhibit key features of the original tumor architecture and function. They can be established from various cancer types and used for drug screening. Testing this compound on a panel of patient-derived organoids could rapidly assess its efficacy across a diverse patient population and help stratify potential responders.

For virology studies, particularly for emerging viruses, relevant animal models are crucial. Preclinical investigation of this compound in combination with other antivirals, such as molnupiravir for COVID-19, would require robust animal models that accurately reflect the viral pathogenesis seen in humans to provide a strong rationale for advancing to clinical trials. scirp.orgscirp.org

The validation of mechanisms in these advanced models is also critical. For example, when testing the combination of this compound and a replication stress inhibitor in a medulloblastoma PDX model, researchers were able to confirm synergy by observing decreased tumor growth and analyzing biomarkers like cleaved PARP and phosphorylated H2AX, providing in vivo evidence for the proposed mechanism of action. biorxiv.org

Future research should prioritize the use of these sophisticated models to:

Validate the efficacy of novel this compound analogs and combination therapies.

Identify predictive biomarkers to enable personalized medicine approaches.

Study the evolution of drug resistance in a more clinically relevant context.

Correlate drug response in the model with the clinical outcome of the patient donor, further refining the predictive power of these platforms.

Exploring this compound in Other Research Fields (e.g., Gene Therapy, Biotechnology)

While the primary focus of this compound research has been in oncology and virology, its fundamental mechanism of action—the modulation of nucleotide pools—opens up potential applications in other scientific fields like gene therapy and biotechnology. ontosight.ai These avenues are largely exploratory but represent exciting future directions.

Gene Therapy:

Gene therapy often involves the use of viral vectors to deliver therapeutic genes into cells. hudsonalpha.orgmdpi.com The efficiency of these vectors, particularly those based on retroviruses or lentiviruses, depends on the process of reverse transcription to integrate the genetic payload into the host cell's genome. This process requires a supply of deoxynucleoside triphosphates (dNTPs).

It is conceivable that manipulating the intracellular dNTP pools with agents like this compound could influence the efficiency or fidelity of the gene transfer process. For instance, by reducing dCTP levels, this compound might affect the rate or accuracy of reverse transcription by the viral reverse transcriptase. While this could potentially be used to modulate the process, it could also pose challenges. For example, an imbalance in dNTP pools is known to be mutagenic, which could be a concern for the integrity of the delivered gene and the host genome. Research in this area is speculative but could investigate whether controlled modulation of nucleotide pools could optimize certain gene therapy protocols. As new gene therapy technologies emerge that, for example, allow for in-body editing of blood stem cells, understanding the cellular environment, including nucleotide availability, will be crucial. singularityhub.com

Biotechnology:

In biotechnology, polymerase chain reaction (PCR) and DNA sequencing are fundamental techniques that rely on the enzymatic synthesis of DNA using dNTPs. While this compound itself is a ribonucleoside, its downstream effect on dCTP pools could theoretically be relevant in cellular systems where DNA synthesis is being studied or manipulated.

A more direct application could involve the use of this compound analogs in the synthesis of modified nucleic acids. The development of novel this compound derivatives with specific properties could lead to their incorporation into RNA or DNA by polymerases to create nucleic acid strands with unique characteristics. These modified nucleic acids could be used as research tools, for example, as probes with altered binding properties or as aptamers with enhanced stability or catalytic activity. The synthesis of such analogs is an active area of research, and their potential applications in biotechnology are a logical extension of these efforts. tandfonline.com

Future exploration in these fields would require:

Investigating the effects of this compound on the efficiency and fidelity of various viral vectors used in gene therapy.

Assessing the potential for incorporating novel this compound analogs into nucleic acids using different polymerases.

Exploring the properties of nucleic acids modified with this compound analogs for potential applications in diagnostics, nanotechnology, and synthetic biology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Deazauridine, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis involves treating 2,4-dihydroxypyridine with hexamethyldisilazane to form 2,4-bis(trimethylsilyloxy)pyridine, followed by condensation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. Final deblocking with alcoholic ammonia yields this compound with an 88% crude yield . To optimize purity, researchers should employ HPLC or column chromatography, validate intermediates via NMR, and monitor reaction conditions (e.g., temperature, solvent ratios) to minimize side products.

Q. What biochemical assays are used to evaluate this compound’s antiviral mechanism of action?

  • Methodological Answer : Key assays include:

  • CTP synthase inhibition : Measure intracellular CTP/dCTP pool reduction via LC-MS in treated vs. untreated cells .
  • Viral mutagenesis : Use reverse transcription-PCR and sequencing to quantify mutation frequency in HIV/SARS-CoV-2 RNA after exposure .
  • Competitive incorporation assays : Compare incorporation rates of this compound triphosphate (3-DUTP) vs. natural nucleotides into viral RNA/DNA using radiolabeled substrates .

Q. How do researchers validate this compound’s specificity for viral vs. host polymerases?

  • Methodological Answer : Conduct in vitro polymerase assays with purified viral (e.g., HIV reverse transcriptase, SARS-CoV-2 RdRp) and human (e.g., DNA Pol δ, RNA Pol II) enzymes. Use kinetic parameters (Km, Vmax) to compare nucleotide analog incorporation efficiency. Pair with cytotoxicity assays (e.g., CC50 in primary human lymphocytes) to confirm selective antiviral activity .

Advanced Research Questions

Q. How can this compound enhance the efficacy of nucleoside analogs like Molnupiravir, and what experimental designs test this synergy?

  • Methodological Answer : this compound inhibits CTP synthase, reducing intracellular CTP/dCTP pools, which forces viral polymerases to incorporate analogs like β-D-N<sup>4</sup>-hydroxycytidine (NHC-TP, Molnupiravir’s active form). To test synergy:

  • Dose-response matrices : Use Chou-Talalay combination index (CI) analysis in cell culture models (e.g., Vero E6 for SARS-CoV-2) .
  • Pharmacokinetic synchronization : Administer this compound via continuous infusion (5 mg/kg/h) to maintain plasma concentrations >50 µM during Molnupiravir’s active phase (6-hour window post-dose) .
  • Mutational profiling : Apply deep sequencing to quantify NHC-induced errors in viral RNA with/without this compound pretreatment .

Q. What strategies resolve contradictions in this compound’s role in lethal mutagenesis vs. DNA synthesis termination?

  • Methodological Answer : Discrepancies arise from model-specific contexts (e.g., HIV vs. SARS-CoV-2). To address:

  • Time-course experiments : Compare early (reverse transcription inhibition) vs. late (RNA mutagenesis) effects using qRT-PCR and viral titer assays .
  • Enzyme kinetics : Measure 3-DUTP’s Ki for viral polymerases vs. host enzymes to differentiate mechanisms .
  • Single-molecule imaging : Use fluorescent nucleotide analogs (e.g., Cy3-labeled 3-DUTP) to visualize real-time incorporation into viral genomes .

Q. How can researchers optimize this compound protocols for in vivo models to minimize off-target effects?

  • Methodological Answer :

  • Toxicogenomics : Perform RNA-seq on treated animal tissues (e.g., liver, bone marrow) to identify pathways affected by CTP depletion .
  • Dose fractionation : Test intermittent dosing (e.g., 72-hour infusion every 2 weeks) to allow CTP pool recovery, reducing hematologic toxicity .
  • Tissue-specific delivery : Use liposomal encapsulation or antibody-drug conjugates to target viral reservoirs (e.g., lymph nodes for HIV) .

Methodological Considerations

  • Data Reproducibility : Replicate key findings (e.g., CTP synthase inhibition) across ≥3 cell lines (e.g., HEK293, Huh7, primary T-cells) and validate with orthogonal methods (e.g., metabolomics vs. enzymatic assays) .
  • Ethical Reporting : Disclose conflicts of interest and cite foundational studies (e.g., Momparler et al.’s 1989 work on antileukemic synergy ) to maintain academic integrity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.